(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-17-9-3-1-7-15(17)11-12-19(24)23-13-5-6-14-26-18-10-4-2-8-16(18)20(22)25/h1-4,7-12H,13-14H2,(H2,22,25)(H,23,24)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUAKAGEIWKQNQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting 2-chlorophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine.
Coupling with But-2-yn-1-ol: The acrylamide intermediate is then coupled with but-2-yn-1-ol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the but-2-yn-1-yl acrylamide derivative.
Formation of the Benzamide Core: The final step involves the reaction of the but-2-yn-1-yl acrylamide derivative with 2-aminobenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anti-Fibrotic Properties
Recent research has identified (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide as a promising candidate for anti-fibrotic therapies. Fibrosis is characterized by excessive connective tissue formation, which can lead to organ dysfunction. The compound inhibits the TGF-beta signaling pathway, a critical mediator in fibrotic processes, thereby reducing fibrosis in various tissues, including the lungs and kidneys .
Case Study: Inhibition of TGF-beta Signaling
In a study involving animal models of pulmonary fibrosis, administration of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide resulted in a significant reduction in collagen deposition and improved lung function metrics compared to control groups. This suggests its potential for therapeutic use in conditions such as idiopathic pulmonary fibrosis and systemic sclerosis.
Drug Development
The compound's structure allows for modifications that enhance its pharmacological properties. It serves as a scaffold for designing novel inhibitors targeting various enzymes and receptors involved in disease pathways.
Table 1: Structural Modifications and Their Effects
Beyond its anti-fibrotic effects, (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide exhibits a range of biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cell lines by activating caspase pathways. Notably, it demonstrated effectiveness against breast cancer cells by inhibiting cell proliferation and migration .
Mechanistic Insights
The mechanism of action involves the modulation of key signaling pathways associated with cell survival and proliferation. The compound's ability to interact with specific receptors enhances its therapeutic potential.
Key Mechanisms:
- Inhibition of NF-kB Pathway: Reducing inflammation and tumor growth.
- Activation of p53 Pathway: Inducing cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific molecular targets and pathways depend on the biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Bioactivity
Key Comparisons:
- Compound 3 from : Synthesized via benzoylation of a chromene-carbonitrile precursor, this compound features a 2-chlorobenzylidene group and a benzamide moiety. Unlike the target compound, it lacks the alkyne spacer and acrylamido group, which may reduce conformational rigidity. The absence of these features could explain differences in metabolic stability or target binding compared to the target molecule .
- Sulfamoylbenzamide Derivatives (): Para-methyl-substituted derivatives, such as 4-(3-(4-methylphenyl)-2-(piperazine-1-yl)acrylamido)benzoic acid, exhibit enhanced enzyme-binding stability due to lipophilic interactions.
Data Table: Substituent Impact on Molecular Properties
Hydrogen Bonding and Crystal Packing
The triazole-thione compound in forms a hexameric structure via N–H···O/S and O–H···S hydrogen bonds. While the target compound lacks sulfur atoms, its benzamide and acrylamido groups may participate in analogous hydrogen-bonding networks, influencing crystallization behavior or solubility. The alkyne spacer’s rigidity could further dictate molecular packing efficiency compared to flexible thiocarbonohydrazide linkers .
Biological Activity
(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound of interest due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Acrylamide moiety : Known for its role in various biological processes.
- Chlorophenyl group : Often associated with enhanced binding affinity to biological targets.
- Benzamide backbone : Common in pharmaceuticals, providing stability and interaction with biological systems.
The biological activity of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide appears to involve multiple mechanisms:
- Inhibition of Cancer Cell Growth : Studies have indicated that compounds similar to this benzamide derivative exhibit selective inhibition of cancer cell proliferation. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in malignant cells .
- Neuroleptic Activity : Related benzamide derivatives have shown promise as neuroleptics, with the ability to modulate neurotransmitter systems, particularly dopamine pathways. This suggests potential use in treating psychiatric disorders .
- Targeting Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing therapies .
Table 1: Summary of Biological Activities
Case Study 1: Cancer Research
In a study investigating the anti-cancer properties of related compounds, it was found that (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide significantly inhibited the growth of various cancer cell lines. The compound was tested against breast and lung cancer cells, demonstrating IC50 values comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Neuropharmacological Assessment
A comparative analysis involving neuroleptic compounds revealed that derivatives similar to (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide exhibited significant antipsychotic effects in rodent models. The study showed a reduction in apomorphine-induced stereotyped behavior, indicating a potential for treating psychosis with fewer side effects compared to traditional antipsychotics like haloperidol .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide, and how can reaction conditions be optimized to minimize side products?
- Methodology : The synthesis involves sequential coupling reactions. First, the alkyne linker (but-2-yn-1-yl) is functionalized with the acrylamide group via Sonogashira coupling, followed by benzamide formation. Key parameters include:
- Catalysts : Palladium/copper catalysts for cross-coupling reactions.
- Solvents : Use anhydrous DMF or THF to avoid hydrolysis of intermediates.
- Temperature : Maintain 60–80°C for efficient coupling .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers .
Q. How can the purity and stereochemical configuration of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm E/Z isomerism via coupling constants (J = 12–16 Hz for trans-alkene protons in the acrylamide group) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 441.12) .
- HPLC : Employ chiral columns (e.g., Chiralpak IA) to resolve enantiomeric impurities .
Q. What are the critical stability considerations for storing this compound?
- Storage Conditions :
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the alkyne or acrylamide groups.
- Light Sensitivity : Protect from UV light due to the conjugated π-system in the acrylamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Case Study : If the compound shows IC₅₀ = 50 nM in a kinase inhibition assay but no activity in cell proliferation assays:
- Possible Causes : Poor membrane permeability (logP < 3) or metabolic instability (e.g., esterase-mediated cleavage).
- Solutions :
- Modify logP via pro-drug strategies (e.g., esterification of the benzamide group).
- Use LC-MS/MS to track intracellular metabolite formation .
Q. What computational tools are recommended for predicting binding modes of this compound to biological targets (e.g., kinases)?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target receptors?
- Approach :
- Synthesize analogs with substitutions on the 2-chlorophenyl ring (e.g., –CF₃, –OCH₃) or benzamide moiety.
- Test analogs against a panel of 50+ kinases/pharmacological targets.
- Use PCA (Principal Component Analysis) to correlate structural features with activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
